molecular formula C11H8FNO2S B13655560 4-(4-Fluorophenyl)-5-methylthiazole-2-carboxylic acid

4-(4-Fluorophenyl)-5-methylthiazole-2-carboxylic acid

Cat. No.: B13655560
M. Wt: 237.25 g/mol
InChI Key: BEEGXUYAQSDNON-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-5-methyl-1,3-thiazole-2-carboxylic acid is a heterocyclic compound that contains a thiazole ring substituted with a fluorophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-5-methyl-1,3-thiazole-2-carboxylic acid typically involves the cyclization of appropriate precursors One common method involves the reaction of 4-fluoroaniline with α-bromoacetophenone to form an intermediate, which is then cyclized with thiourea to yield the thiazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-5-methyl-1,3-thiazole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the thiazole ring or the carboxylic acid group.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

4-(4-Fluorophenyl)-5-methyl-1,3-thiazole-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-5-methyl-1,3-thiazole-2-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain proteins or enzymes, while the thiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Fluorophenyl)-1,3-thiazole-2-carboxylic acid: Similar structure but lacks the methyl group.

    5-Methyl-1,3-thiazole-2-carboxylic acid: Lacks the fluorophenyl group.

    4-Phenyl-5-methyl-1,3-thiazole-2-carboxylic acid: Lacks the fluorine substitution.

Uniqueness

4-(4-Fluorophenyl)-5-methyl-1,3-thiazole-2-carboxylic acid is unique due to the presence of both the fluorophenyl and methyl groups, which can enhance its chemical reactivity and binding affinity in biological systems. The combination of these functional groups provides a versatile scaffold for the development of new compounds with specific properties.

Properties

Molecular Formula

C11H8FNO2S

Molecular Weight

237.25 g/mol

IUPAC Name

4-(4-fluorophenyl)-5-methyl-1,3-thiazole-2-carboxylic acid

InChI

InChI=1S/C11H8FNO2S/c1-6-9(13-10(16-6)11(14)15)7-2-4-8(12)5-3-7/h2-5H,1H3,(H,14,15)

InChI Key

BEEGXUYAQSDNON-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)C(=O)O)C2=CC=C(C=C2)F

Origin of Product

United States

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